Product packaging for 1-Propene, 3-propoxy-(Cat. No.:CAS No. 1471-03-0)

1-Propene, 3-propoxy-

Cat. No.: B075763
CAS No.: 1471-03-0
M. Wt: 100.16 g/mol
InChI Key: LWJHSQQHGRQCKO-UHFFFAOYSA-N
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Description

Contextualization within Allyl Ethers and Unsaturated Organic Compounds

1-Propene, 3-propoxy- belongs to the class of allyl ethers, which are characterized by an oxygen atom connected to an allyl group (CH₂=CH-CH₂–) and another alkyl or aryl group. In this case, the other group is a propyl group. The presence of the allyl group makes it an unsaturated organic compound, a class of compounds containing one or more carbon-carbon double or triple bonds.

The dual functionality of an ether linkage and a terminal double bond dictates the chemical behavior of allyl propyl ether. atamanchemicals.com The ether group can act as a base, forming salts with strong acids and addition complexes with Lewis acids. chemicalbook.com The allylic double bond is susceptible to a variety of reactions, including addition, oxidation, and rearrangement, which are characteristic of alkenes. organic-chemistry.org The interaction between these two functional groups, particularly in reactions like the Claisen rearrangement, is a key aspect of its chemistry. wikipedia.org

Historical Trajectories in Organic Synthesis and Reactivity Research

The study of allyl ethers dates back to early investigations into rearrangement reactions. The Claisen rearrangement, discovered in 1912 by Rainer Ludwig Claisen, was the first documented prepchem.comprepchem.com-sigmatropic rearrangement and is a hallmark reaction of allyl vinyl ethers and allyl aryl ethers. wikipedia.org This reaction has become a fundamental tool in organic synthesis for forming carbon-carbon bonds. wikipedia.org

Historically, the synthesis of ethers, including allyl ethers, was often achieved through methods like the Williamson ether synthesis. More contemporary methods have been developed to improve efficiency and yield. For instance, a convenient method for synthesizing allyl ethers under phase-transfer catalysis conditions was developed, which avoids the need for an inert organic solvent and ensures high conversion of the alkylating agent. lookchem.com A patented technological method for the industrial production of allyl ether compounds, including allyl propyl ether, involves reacting a metal alkoxide with allyl chloride. google.com

Research into the reactivity of allyl ethers has also evolved. Early work focused on understanding their fundamental reactions. acs.orgacs.orgacs.org More recent research has explored their use as protecting groups in complex organic synthesis, owing to their stability under various conditions and the development of mild and selective deprotection methods. organic-chemistry.orgacs.org Furthermore, the reactions of allyl ethers with organometallic reagents have been a subject of study, revealing complex reaction pathways. acs.org In 1933, Morris S. Kharasch and Frank Mayo proposed that free radicals were responsible for the anti-Markovnikov addition of hydrogen bromide to allyl bromide, a foundational concept in the chemistry of allylic compounds. wikipedia.org

Significance of the Allyl Propyl Ether Moiety in Advanced Chemical Design

The allyl propyl ether moiety is a valuable structural unit in advanced chemical design for several reasons. The allyl group itself is a versatile functional handle.

In organic synthesis, the allyl group within an ether linkage serves as a common protecting group for alcohols. organic-chemistry.org Its stability to both acidic and basic conditions allows for its use in orthogonal protection strategies. organic-chemistry.org The deprotection can be achieved through various methods, often involving transition metal catalysts like palladium, which selectively cleave the allyl group under mild conditions. organic-chemistry.org

The reactivity of the double bond allows for a wide range of chemical transformations. For example, oxidation can convert the allyl group into an aldehyde or carboxylic acid, while reduction can yield the corresponding saturated propyl ether. The allyl group can also participate in polymerization reactions, making allyl propyl ether a potential monomer in polymer science. ontosight.airesearchgate.net

Furthermore, the allyl moiety is recognized as a significant fragment in the design of bioactive molecules. nih.gov Natural products containing allylic chains have demonstrated a range of pharmacological activities. nih.gov While specific applications of 1-Propene, 3-propoxy- in this area are not extensively documented in the provided results, the structural motif is considered important in medicinal chemistry. The introduction of ether moieties, including propyl ethers, into molecular scaffolds is a known strategy in the development of new therapeutic agents and agrochemicals. ontosight.airesearchgate.net For instance, research has shown that introducing short-chain alkyl ethers into certain molecular structures can lead to excellent acaricidal activity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B075763 1-Propene, 3-propoxy- CAS No. 1471-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-enoxypropane
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InChI

InChI=1S/C6H12O/c1-3-5-7-6-4-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LWJHSQQHGRQCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061715
Record name 1-Propene, 3-propoxy-
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Molecular Weight

100.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1471-03-0
Record name 3-Propoxy-1-propene
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Record name 1-Propene, 3-propoxy-
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Record name Propyl allyl ether
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Record name 1-Propene, 3-propoxy-
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Record name 1-Propene, 3-propoxy-
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Advanced Synthetic Methodologies for 1 Propene, 3 Propoxy and Its Analogues

Catalytic Approaches in Ether Synthesis Research

The synthesis of ethers, including 1-Propene, 3-propoxy-, has been significantly advanced by the development of sophisticated catalytic systems. These catalysts offer enhanced efficiency, selectivity, and sustainability compared to traditional stoichiometric methods. Catalysis is broadly categorized into heterogeneous and homogeneous systems, each presenting distinct advantages for the formation of the critical C-O ether bond. rsc.org

Heterogeneous Catalysis for C-O Bond Formation

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes for their ease of separation and recyclability. rsc.org In the context of ether synthesis, solid catalysts are instrumental in promoting the formation of C-O bonds.

Recent research has highlighted the efficacy of supported palladium catalysts. For instance, a magnetically recyclable silica-supported palladium catalyst has been successfully used for the synthesis of allyl aryl ethers in water, demonstrating a sustainable approach that works in open-air conditions. acs.org Similarly, solid acid catalysts like zeolites and metal oxides are employed to facilitate etherification reactions. libis.be Titania-supported bifunctional catalysts have shown promise in promoting tandem reactions, including ether bond activation and cleavage, which are mechanistically related to ether synthesis. mdpi.com These systems often involve the cooperative action of different types of active sites on the catalyst surface. mdpi.com

Table 1: Examples of Heterogeneous Catalysts in Ether Synthesis

Catalyst System Support Material Key Advantages Relevant Application
Palladium Nanoparticles Magnetic Silica Recyclable, operates in water, benign procedure. acs.org Synthesis of Allyl Aryl Ethers. acs.org
NiW Catalysts TiO₂, ZrO₂, Mixed Oxides Efficient in hydrodeoxygenation (HDO) of phenolic compounds. mdpi.com Cleavage of C-O bonds in lignin-derived models. mdpi.com
Acidic Zeolites Aluminosilicate Shape selectivity, strong Brønsted acid sites. aip.org Alkane dehydrogenation and cracking, forming alkoxy intermediates. aip.org

Homogeneous Catalysis for Selective Propoxy Group Introduction

Homogeneous catalysts operate in the same phase as the reactants, often leading to higher activity and selectivity under milder reaction conditions. rsc.orgiitm.ac.in The precise design of molecular catalysts allows for exquisite control over the reaction, which is crucial for selectively introducing the propoxy group.

Transition metal complexes, featuring metals like rhodium, iridium, and cobalt, are widely used in homogeneous catalysis. ethz.ch A notable example is the use of a cobalt(II)(salen) complex for the highly Z-selective oxidative isomerization of allyl ethers to Z-enol ethers. organic-chemistry.orgorganic-chemistry.org This process, which uses an oxidant and a hydrogen donor, proceeds with excellent yields and high geometric control under mild conditions. organic-chemistry.org Furthermore, N-heterocyclic carbene (NHC) copper(I) complexes have emerged as highly efficient catalysts for a variety of organic transformations, including those that could be adapted for selective etherification. beilstein-journals.org While offering high selectivity, a primary challenge for homogeneous catalysts remains their separation from the product mixture, though methods like biphasic systems and nanofiltration are being developed to address this. rsc.org

Table 2: Examples of Homogeneous Catalysts in Allyl Ether Transformations

Catalyst System Metal Center Key Advantages Relevant Application
Cobalt(II)(salen) Complex Cobalt Excellent Z-selectivity (>99:1), mild conditions, broad functional group tolerance. organic-chemistry.org Oxidative isomerization of allyl ethers to Z-enol ethers. organic-chemistry.orgorganic-chemistry.org
Rh/Ir Complexes Rhodium, Iridium High activity, used in hydroformylation and acetic acid synthesis. ethz.ch General C-C and C-O bond formations.

Mechanistic Investigations of 1-Propene, 3-propoxy- Formation Pathways

Understanding the reaction mechanism is fundamental to optimizing the synthesis of 1-Propene, 3-propoxy-. While the classical Williamson ether synthesis (a nucleophilic substitution between an alkoxide and an alkyl halide) is a foundational pathway, modern catalytic methods proceed through more complex mechanisms.

Studies on related reactions, such as the direct epoxidation of propene over gold-titania catalysts, provide significant insights. These investigations reveal that a key step involves the formation of a bidentate propoxy species on the titania support, a process catalyzed by the gold nanoparticles. acs.orgresearchgate.net This intermediate arises from the reactive adsorption of propene onto the catalyst surface. researchgate.net The bidentate propoxy species can then react with a peroxide species to form propene oxide, but its formation is a critical C-O bond-forming step relevant to allyl propyl ether synthesis. acs.orgresearchgate.net

Further mechanistic studies involving acidic zeolites for propane (B168953) dehydrogenation also identify the formation of propoxy intermediates. aip.org The reaction can proceed via the formation of a propyl cation, which then interacts with a framework oxygen atom of the zeolite to create a stable primary alkoxy species (propoxy). aip.org These findings suggest that catalytic pathways for 1-Propene, 3-propoxy- formation may involve:

Activation of the allyl or propyl precursor on a catalyst surface.

Formation of a metal-alkoxide or surface-bound alkoxy intermediate.

Nucleophilic attack by the corresponding alcohol or alkoxide to form the ether linkage.

Green Chemistry Principles in the Synthesis of Allyl Propyl Ethers

The application of green chemistry principles is essential for developing sustainable chemical processes. The synthesis of allyl propyl ethers can be significantly improved by adhering to these principles, which aim to reduce waste, minimize energy consumption, and use safer materials. mlsu.ac.inkahedu.edu.in

Prevention of Waste : The primary goal is to design syntheses that generate minimal waste. kahedu.edu.inmatanginicollege.ac.in Catalytic methods are inherently "greener" than stoichiometric ones because catalysts are used in small amounts and can be recycled, reducing the generation of byproducts. bdu.ac.in

Atom Economy : Synthetic methods should maximize the incorporation of all reactant atoms into the final product. mlsu.ac.ingreenchemistry-toolkit.org Rearrangement and addition reactions often exhibit 100% atom economy. matanginicollege.ac.in The efficiency of traditional methods like the Williamson synthesis is lower due to the formation of inorganic salt byproducts.

Designing Safer Chemicals and Solvents : This principle encourages the use of substances with little to no toxicity. mlsu.ac.in Efforts include replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or conducting reactions under solvent-free conditions. bdu.ac.in

Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. mlsu.ac.in The development of highly active catalysts allows many reactions to proceed under much milder conditions than previously required. kahedu.edu.in

Use of Renewable Feedstocks : Raw materials should be sourced from renewable feedstocks like biomass rather than depleting fossil fuels. mlsu.ac.inmatanginicollege.ac.in Both allyl alcohol and propanol (B110389), the precursors to 1-Propene, 3-propoxy-, can potentially be derived from bio-based sources.

Table 3: Application of Green Chemistry Principles to Allyl Propyl Ether Synthesis

Green Chemistry Principle Application in Synthesis
1. Waste Prevention Utilizing recyclable heterogeneous catalysts to minimize inorganic waste. matanginicollege.ac.in
2. Atom Economy Designing addition or rearrangement pathways instead of substitution reactions. greenchemistry-toolkit.org
5. Safer Solvents Employing water as a solvent with phase-transfer or water-soluble catalysts. bdu.ac.in
7. Renewable Feedstocks Sourcing allyl alcohol and propanol from biomass. kahedu.edu.in

Derivatization Strategies and Functionalization of the Propene Backbone

The propene backbone of 1-Propene, 3-propoxy- offers a versatile handle for further chemical modification, allowing for the synthesis of a wide array of functionalized analogues. The reactivity of the allylic double bond is central to these transformations.

Key derivatization strategies include:

Isomerization : The allyl group can be isomerized into a thermodynamically less stable Z-enol ether with exceptional geometric control. This is achieved using a cobalt(II)(salen) complex as a catalyst in an oxidative process, providing a powerful tool for creating specific isomers. organic-chemistry.orgorganic-chemistry.org

Oxidative Cleavage : The carbon-carbon double bond can be cleaved through oxidation to yield aldehydes or carboxylic acids, depending on the reagents and conditions used. libis.be This allows for the complete transformation of the propene moiety.

Addition Reactions : A variety of functional groups can be introduced via addition reactions across the double bond. Examples include:

Dihydroxylation : The formation of a diol through reaction with reagents like osmium tetroxide or potassium permanganate. libis.be

Halogenation : The addition of halogens (e.g., Br₂, Cl₂) to form dihalo-derivatives.

Hydroboration-Oxidation : This two-step process allows for the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. researchgate.net

Cycloaddition Reactions : The propene group can act as a dipolarophile in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. beilstein-journals.org

These derivatization reactions significantly expand the chemical space accessible from 1-Propene, 3-propoxy-, enabling its use as a building block for more complex molecules. researchgate.net

Table 4: Derivatization Reactions of the Propene Group

Reaction Type Reagents Resulting Functional Group
Isomerization Co(II)(salen) complex, oxidant, H-donor organic-chemistry.orgorganic-chemistry.org Z-Enol ether organic-chemistry.orgorganic-chemistry.org
Dihydroxylation OsO₄ (cat.), NMO or KMnO₄ (cold, dilute) 1,2-Diol
Oxidative Cleavage O₃ then Zn/H₂O or KMnO₄ (hot, conc.) Aldehyd/Carboxylic Acid libis.be
Hydroboration-Oxidation 1. BH₃·THF, 2. H₂O₂, NaOH researchgate.net Primary Alcohol

Reactivity and Mechanistic Studies of 1 Propene, 3 Propoxy

Electrophilic and Nucleophilic Reactions of the Allyl Ether Linkage

The reactivity of the allyl ether linkage in 1-propene, 3-propoxy- is characterized by reactions that can target either the ether oxygen or the allylic system. The ether oxygen, with its lone pairs of electrons, is susceptible to electrophilic attack, primarily protonation by strong acids. This initial protonation transforms the propoxy group into a good leaving group, initiating cleavage of the C–O bond. The subsequent step involves a nucleophilic attack on one of the adjacent carbon atoms. libretexts.org

The specific mechanism of nucleophilic substitution, either SN1 or SN2, is dictated by the structure of the ether and the reaction conditions. For 1-propene, 3-propoxy-, the presence of the allyl group allows for the potential formation of a resonance-stabilized allylic carbocation. This stability favors an SN1-type mechanism, particularly with tertiary, benzylic, or allylic substituents. libretexts.org In this pathway, the protonated ether dissociates to form an allyl cation and propanol (B110389). The nucleophile then attacks the delocalized positive charge on the allyl cation.

Alternatively, an SN2 mechanism can occur, where the nucleophile attacks the less sterically hindered carbon atom adjacent to the ether oxygen, leading to the displacement of the leaving group in a single concerted step. libretexts.org In the case of 1-propene, 3-propoxy-, nucleophilic attack could occur at either the primary carbon of the propyl group or the primary carbon of the allyl group.

A characteristic reaction of allyl ethers is the Claisen rearrangement, a thermal intramolecular process. While the classic Claisen rearrangement involves allyl aryl ethers or allyl vinyl ethers, the principles can be extended to understand the potential for sigmatropic rearrangements in related systems. uou.ac.inlibretexts.org This reaction proceeds through a concerted, pericyclic transition state, leading to the formation of a γ,δ-unsaturated carbonyl compound in the case of allyl vinyl ethers. libretexts.org

Radical Reactions and Atmospheric Chemistry of Unsaturated Ethers

Unsaturated ethers like 1-propene, 3-propoxy- are of interest in atmospheric chemistry due to their potential to contribute to the formation of ozone and other secondary air pollutants. Their atmospheric degradation is primarily initiated by reactions with radical species such as the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃).

The reaction of 1-propene, 3-propoxy- with the hydroxyl radical is a key atmospheric degradation pathway and can proceed via two main channels: OH radical addition to the double bond and hydrogen atom abstraction. researchgate.net

The addition of the hydroxyl radical to the carbon-carbon double bond is a major reaction pathway for unsaturated compounds. researchgate.netnih.gov This electrophilic addition results in the formation of a substituted alkyl radical. For 1-propene, 3-propoxy-, the OH radical can add to either of the two unsaturated carbon atoms, leading to the formation of two possible radical adducts.

Hydrogen abstraction is another competitive pathway, where the hydroxyl radical removes a hydrogen atom from the molecule. frontiersin.orgnih.gov In 1-propene, 3-propoxy-, the most likely sites for hydrogen abstraction are the allylic hydrogens on the carbon atom adjacent to the double bond, as the resulting allyl radical is resonance-stabilized. frontiersin.org Hydrogen abstraction can also occur from the propoxy group. Studies on similar allyl-type monomers have shown that the presence of an ether oxygen can influence the reactivity and the preferred site of hydrogen abstraction. frontiersin.orgnih.gov The relative importance of the addition and abstraction pathways is dependent on temperature and pressure.

Pathways for the Reaction of Hydroxyl Radical with 1-Propene, 3-propoxy-
Reaction PathwayDescriptionIntermediate Species
OH Radical AdditionThe hydroxyl radical adds across the carbon-carbon double bond.Substituted alkyl radical
Hydrogen AbstractionThe hydroxyl radical removes a hydrogen atom from the molecule, typically from the allylic position.Resonance-stabilized allyl radical

Ozonolysis is a significant atmospheric degradation pathway for unsaturated compounds. The reaction of 1-propene, 3-propoxy- with ozone involves the 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide). quora.comresearchgate.net This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). quora.comresearchgate.net The ozonide can then decompose, especially in the presence of water, to yield carbonyl compounds. For 1-propene, 3-propoxy-, ozonolysis is expected to cleave the double bond, leading to the formation of formaldehyde (B43269) and a propoxy-substituted aldehyde. doubtnut.comyoutube.comdoubtnut.com

Photochemical oxidation encompasses the broader suite of reactions initiated by sunlight in the atmosphere, with the hydroxyl radical reactions being a primary component. Following the initial radical attack, the resulting alkyl or allyl radicals react with molecular oxygen to form peroxy radicals (RO₂). These peroxy radicals can then undergo a variety of reactions, including reactions with nitric oxide (NO) to form alkoxy radicals (RO) and nitrogen dioxide (NO₂), or reactions with other peroxy radicals. The alkoxy radicals can then decompose or isomerize, leading to a cascade of reactions that contribute to the formation of ozone and other secondary pollutants.

Catalytic Transformations Involving the Propoxy Group and Propene Moiety

The dual functionality of 1-propene, 3-propoxy- also makes it a substrate for various catalytic transformations that can selectively target either the propene moiety or the propoxy group.

The epoxidation of the carbon-carbon double bond in 1-propene, 3-propoxy- is a valuable transformation for the synthesis of functionalized epoxides. This reaction can be achieved using various oxidizing agents and catalysts. The presence of the ether oxygen can influence the stereoselectivity of the epoxidation, particularly in metal-catalyzed systems where the oxygen atom can coordinate to the metal center and direct the oxidant to one face of the double bond. wikipedia.org

A variety of catalytic systems have been developed for the epoxidation of alkenes, including those based on titanium, vanadium, and other transition metals. wikipedia.orgepa.gov For example, titanium silicate-1 (TS-1) is an effective catalyst for the epoxidation of propene and other alkenes using hydrogen peroxide as the oxidant. epa.goveurochemengineering.com The selectivity of the epoxidation can be affected by factors such as the choice of catalyst, oxidant, solvent, and reaction conditions. In the case of diallyl ether, epoxidation can lead to the formation of allyl glycidyl (B131873) ether. growingscience.comwikipedia.org

Catalytic Systems for Alkene Epoxidation
Catalyst SystemOxidantKey Features
Titanium Silicate-1 (TS-1)Hydrogen PeroxideEffective for propene and other alkenes under mild conditions. eurochemengineering.com
Vanadium-based catalystsPeroxidesSensitive to the steric bulk of the vinyl group. wikipedia.org
Gold-Titania catalystsOxygen and HydrogenUsed for the direct epoxidation of propene. acs.org

On acidic catalysts, 1-propene, 3-propoxy- can undergo protonation at the ether oxygen, which is the initial step in acid-catalyzed ether cleavage, as discussed in section 3.1. libretexts.org However, the presence of the double bond introduces the possibility of competing reactions and rearrangements.

Protonation can also occur at the double bond, leading to the formation of a secondary carbocation. This carbocation can then undergo various reactions, including rearrangement to a more stable carbocation, or reaction with a nucleophile. The allylic nature of the system can also facilitate allylic rearrangements, where the double bond shifts its position. wikipedia.org Such rearrangements are often catalyzed by transition metals, such as palladium. wikipedia.org

Deoxygenation and Dehydration Pathways in Catalytic Processes

The terms deoxygenation and dehydration, when applied to an ether like 1-propene, 3-propoxy-, can refer to several possible transformations, including cleavage of the carbon-oxygen bonds or elimination reactions involving the propyl chain.

Deoxygenation Pathways:

True deoxygenation of an ether to the corresponding alkane is a challenging transformation. More commonly, reactions classified under this category involve the cleavage of C-O bonds. For allyl ethers, this often proceeds via mechanisms that take advantage of the reactivity of the allyl group.

One relevant pathway is the palladium-catalyzed deallylation of O-allyl functional groups. This process does not remove the oxygen atom from the molecule entirely but rather cleaves the allyl-oxygen bond, liberating the alcohol (propanol in this case) and a propene-derived byproduct. The mechanism typically involves the formation of a π-allylpalladium complex, which is then susceptible to nucleophilic attack, leading to the cleavage of the C-O bond.

Another approach involves a nickel-hydride catalyzed isomerization of the allyl group to a propenyl ether, followed by acidic hydrolysis to yield propanol and propionaldehyde. While not a direct deoxygenation, this pathway effectively removes the oxygen from the original allyl moiety's position.

Dehydration Pathways:

Dehydration of 1-propene, 3-propoxy- is not a straightforward process in the classical sense of alcohol dehydration to form an alkene. However, catalytic processes can lead to products that are formally the result of dehydration. For instance, in the presence of certain catalysts, intramolecular rearrangement and elimination could potentially lead to the formation of volatile byproducts.

More relevant are intermolecular reactions. For example, the dehydrative allylation of alcohols can occur, where an allyl ether could potentially react with an alcohol to form a new ether and water. While this is the reverse of the synthesis of 1-propene, 3-propoxy- from allyl alcohol and propanol, under specific catalytic conditions, such equilibrium reactions can be driven towards different products.

Research on related systems provides insights into potential catalytic cycles. For instance, ruthenium-catalyzed dehydrative coupling reactions have been shown to be effective for C-C and C-O bond formation, suggesting that under specific conditions, similar catalysts could mediate pathways involving the ether and allyl functionalities of 1-propene, 3-propoxy-.

Table 1: Catalytic Systems for Reactions Related to Deoxygenation and Dehydration of Allyl Ethers

Catalyst System Reactant Type Transformation Products Reference
Pd(PPh₃)₄ / N,N'-Dimethylbarbituric acid Allyl Ether Deallylation (C-O cleavage) Alcohol, Propene derivative organic-chemistry.org
Ni-H precatalyst / Brønsted acid Allyl Ether Isomerization followed by hydrolysis Alcohol, Aldehyde researchgate.net
[CpRu]-2-quinolinecarboxylic acid Allyl Alcohol + Alcohol Dehydrative Allylation Allyl Ether, Water capes.gov.br

Polymerization and Oligomerization Studies

The presence of the propene moiety in 1-propene, 3-propoxy- suggests that it can undergo polymerization and oligomerization reactions, similar to other alkenes. The propoxy group can influence the reactivity of the double bond and the properties of the resulting polymers.

Polymerization:

The polymerization of allyl ethers is known to be challenging via traditional free-radical addition mechanisms due to the high electron density of the double bond. However, alternative mechanisms have been proposed. One such mechanism is a radical-mediated cyclization (RMC). In this process, a radical abstracts an allylic hydrogen, generating a stabilized allyl ether radical. This radical can then react with the double bond of another monomer to form a five-membered ring, leading to a cyclolinear polymer structure. acs.org

Allyl ethers can also act as chain transfer agents in radical polymerizations of other monomers. This occurs through the abstraction of an allylic hydrogen by the growing polymer chain, which terminates the chain and initiates a new one from the allyl ether radical. This process generally leads to polymers with lower molecular weights.

Copolymerization of allyl ethers with other monomers is another important route. For instance, allyl glycidyl ether, which has a similar structure to 1-propene, 3-propoxy- (differing in the functional group on the ether chain), has been copolymerized with various monomers to introduce specific functionalities into the polymer backbone. atamanchemicals.com

Oligomerization:

The oligomerization of propene is a well-studied industrial process, typically catalyzed by transition metal complexes (e.g., nickel, zirconium) or solid acid catalysts. These processes yield a mixture of dimers, trimers, and higher oligomers. The presence of the propoxy group in 1-propene, 3-propoxy- would likely influence the steric and electronic environment of the double bond, affecting the regioselectivity and stereoselectivity of the oligomerization process.

For instance, catalysts that proceed through a coordinative insertion mechanism would be sensitive to the steric bulk of the propoxy group. This could favor the formation of specific oligomers over others. Studies on the oligomerization of functionalized olefins have shown that the nature and position of the substituent can be used to control the structure of the resulting oligomers.

Table 2: Research Findings on the Polymerization Behavior of Allyl Ethers

Study Focus Monomer(s) Initiator/Catalyst Key Findings Reference
Polymerization Mechanism Allyl Ether Monomers Photoinitiator Proposed a radical-mediated cyclization (RMC) mechanism leading to cyclopentane-like rings in the polymer chain. acs.org
Chain Transfer Effects Allyl Ethers in Radical Polymerization of MMA, STY, ACN AIBN, BPO Allyl ethers act as transfer agents, with their effectiveness depending on the monomer. Some also act as weak retarders. tandfonline.com
Copolymerization Allyl Glycidyl Ether / Sesamol-derived epoxy monomer Lewis Acid (MePh₃PBr/ⁱBu₃Al) Successful random copolymerization to produce functional polyethers.
Anionic Polymerization Allyl Glycidyl Ether Potassium Alkoxide Initiators Controlled polymerization with low polydispersity. Isomerization of the allyl group can occur at higher temperatures. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic Methods for Characterizing Allyl Propyl Ether

Spectroscopy is a cornerstone in the structural determination of organic molecules, providing detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. semanticscholar.org For allyl propyl ether, both ¹H and ¹³C NMR are utilized to confirm the atomic connectivity. intertek.com

In ¹H NMR spectroscopy, the chemical environment of each proton is recorded as a distinct signal. Protons on carbons adjacent to the ether oxygen are deshielded and thus shifted downfield, typically appearing in the 3.4 to 4.5 δ range. libretexts.org The vinyl protons of the allyl group exhibit characteristic signals at even further downfield positions due to the influence of the double bond. youtube.com

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Similar to proton NMR, carbons bonded to the electronegative oxygen atom are shifted downfield, generally appearing in the 50 to 80 δ range. libretexts.org

Table 1: ¹H NMR Spectral Data for 1-Propene, 3-propoxy-

Chemical Shift (ppm) Multiplicity Assignment
5.95 m -CH=
5.25 m =CH₂ (trans)
5.15 m =CH₂ (cis)
3.95 d -O-CH₂- (allyl)
3.40 t -O-CH₂- (propyl)
1.60 sextet -CH₂- (propyl)

Note: Data is a representative interpretation of typical allyl ether spectra. Actual values may vary based on solvent and instrument frequency.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by measuring its vibrational modes. Ethers can be challenging to identify solely by IR spectroscopy because their characteristic C-O single bond stretching absorption occurs in the 1050 to 1150 cm⁻¹ range, a region where many other absorptions can also appear. libretexts.org However, for an unsaturated ether like 1-Propene, 3-propoxy-, additional characteristic peaks from the allyl group make identification more definitive. nih.gov

Key vibrational modes for allyl propyl ether include the C-O-C stretching, the C=C stretching of the allyl group, the C-H stretching of both sp² (vinyl) and sp³ (alkyl) hybridized carbons, and various bending vibrations.

Table 2: Key IR Absorption Bands for 1-Propene, 3-propoxy-

Wavenumber (cm⁻¹) Vibration Type Functional Group
3080 C-H Stretch Vinyl (=C-H)
2960-2870 C-H Stretch Alkyl (-C-H)
1645 C=C Stretch Alkene

Source: Data compiled from the NIST Chemistry WebBook and other spectroscopic databases.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemicalbook.com For 1-Propene, 3-propoxy-, the molecular ion peak (M⁺) would correspond to its molecular weight of 100.16 g/mol . nih.gov

When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a highly sensitive and selective method for identifying specific components within a complex mixture. semanticscholar.org The fragmentation of allyl propyl ether upon electron ionization produces a unique pattern of fragment ions. The cleavage of the C-O bonds and rearrangements involving the allyl group lead to characteristic daughter ions. For instance, the loss of a propyl radical can lead to a prominent fragment at m/z 57, while the allyl cation itself appears at m/z 41. lookchem.com This distinct "fingerprint" allows for its unambiguous identification even in the presence of other volatile compounds.

Table 3: Major Mass Spectral Fragments for 1-Propene, 3-propoxy-

Mass-to-Charge Ratio (m/z) Possible Fragment Ion
100 [C₆H₁₂O]⁺ (Molecular Ion)
59 [CH₂CH₂CH₂O]⁺
57 [CH₂=CHCH₂O]⁺
43 [CH₃CH₂CH₂]⁺

Chromatographic Separations and Detection Strategies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like 1-Propene, 3-propoxy-, both liquid and gas chromatography are valuable analytical tools.

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase. For 1-Propene, 3-propoxy-, a reverse-phase (RP) HPLC method can be employed for its analysis. sielc.com

A typical method involves a C18 column as the stationary phase. The mobile phase could consist of a mixture of acetonitrile and water, with a small amount of acid, such as phosphoric acid, to improve peak shape. sielc.com For applications requiring detection by mass spectrometry (LC-MS), a volatile acid like formic acid is used in place of phosphoric acid. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and thermally stable compounds. semanticscholar.org Given that 1-Propene, 3-propoxy- is a clear, colorless liquid with a boiling point of 90-92 °C, it is ideally suited for GC analysis. lookchem.comchemicalbook.com

In GC, the sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by an inert carrier gas (e.g., helium or nitrogen). The choice of column is critical, with non-polar or mid-polar columns being suitable for ether analysis. Detection is commonly achieved using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). GC-MS is particularly powerful for profiling complex mixtures of volatile organic compounds (VOCs), allowing for both the separation of allyl propyl ether from other components and its positive identification based on its mass spectrum. mdpi.comresearchgate.net

In Situ and Operando Spectroscopy for Mechanistic Insights

The elucidation of reaction mechanisms for compounds such as 1-Propene, 3-propoxy-, also known as allyl propyl ether, is greatly enhanced by advanced analytical techniques that allow for real-time monitoring of chemical transformations. In situ and operando spectroscopy are powerful methodologies that provide a dynamic picture of reacting systems, enabling the identification of transient intermediates and the characterization of catalyst behavior under actual reaction conditions. These techniques have been instrumental in moving beyond static "before and after" analyses to a more profound understanding of the intricate steps involved in chemical reactions.

In situ spectroscopy refers to the analysis of a reaction mixture in its native environment, without the need for sample extraction or preparation. This approach minimizes the potential for altering the chemical composition of the sample and allows for the observation of species as they exist during the reaction. Operando spectroscopy is a more specific application of in situ analysis, where the spectroscopic characterization is performed simultaneously with the measurement of catalytic activity or reaction kinetics. This direct correlation between the structural or electronic state of a catalyst or reactant and its performance is crucial for deriving detailed mechanistic insights.

For the study of 1-Propene, 3-propoxy-, several in situ and operando spectroscopic techniques can be employed to investigate its various reactions, such as hydrosilylation, polymerization, and oxidation. These methods include Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. By monitoring changes in the vibrational and electronic signatures of the molecule, researchers can track the consumption of reactants, the formation of products, and the appearance and disappearance of intermediate species.

Hydrosilylation Reaction Monitoring

An in situ FTIR spectroscopy setup could be used to monitor the progress of the hydrosilylation of 1-Propene, 3-propoxy-. The disappearance of the characteristic vibrational bands of the Si-H bond in the hydrosilane and the C=C bond in the allyl group of 1-Propene, 3-propoxy- would indicate the progress of the reaction. Concurrently, the appearance of new bands corresponding to the formation of the C-Si bond and the saturated propyl-propoxy-silane product would be observed. The real-time monitoring of these spectral changes allows for the determination of reaction kinetics and can help in optimizing reaction conditions to favor the desired product and minimize side reactions.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Expected Change During Hydrosilylation
Si-H stretchHydrosilane2100-2250Decrease in intensity
C=C stretchAllyl group1640-1650Decrease in intensity
C-H stretch (sp²)Allyl group3010-3095Decrease in intensity
C-H stretch (sp³)Propyl & Propoxy groups2850-2960Increase in intensity
C-Si stretchProduct800-1250Increase in intensity

This table is interactive. You can sort and filter the data.

Polymerization Mechanism Studies

The polymerization of allyl ether monomers has traditionally been considered to proceed via a free-radical addition mechanism. However, recent studies combining quantum chemistry calculations and real-time infrared observation have proposed a radical-mediated cyclization (RMC) mechanism. nih.govacs.org This mechanism involves the initial abstraction of an allylic hydrogen atom, followed by the reaction of the resulting allyl ether radical with another monomer to form a five-membered ring. nih.govacs.org

In situ FTIR spectroscopy can be a valuable tool to probe this proposed mechanism for 1-Propene, 3-propoxy-. By monitoring the reaction in real-time, it would be possible to observe the decrease in the intensity of the C=C double bond absorption, which is characteristic of polymerization. nih.gov Furthermore, subtle changes in the C-H stretching and bending regions could provide evidence for the formation of the proposed five-membered cyclopentane-like ring structure. The high temporal resolution of in situ FTIR allows for the detection of short-lived intermediates that might otherwise be missed.

Spectroscopic Feature Chemical Moiety Expected Observation in RMC Mechanistic Insight
Decrease in C=C stretch intensityAllyl double bondRapid initial decreaseConsumption of monomer
Changes in C-H bending modesMethylene (B1212753) group adjacent to ether oxygenAlteration of spectral profileEvidence of hydrogen abstraction
Appearance of new C-C stretch bandsCyclopentane ringNew peaks in the fingerprint regionFormation of the cyclic structure
Stable C-O-C stretch intensityEther linkageMinimal changeEther bond remains intact during polymerization

This table is interactive. You can sort and filter the data.

Catalytic Oxidation Insights

Operando Raman and IR spectroscopy are particularly powerful for studying catalytic oxidation reactions. For instance, in the selective oxidation of propylene (B89431) to acrolein, these techniques have been used to identify the surface allyl intermediate as the most abundant reaction intermediate. lehigh.edu Such studies have revealed that the presence of gas-phase molecular oxygen is necessary to facilitate the dissociative chemisorption of propylene to the surface allyl species. lehigh.edu

Applying a similar operando approach to the oxidation of 1-Propene, 3-propoxy- over a suitable catalyst could provide valuable mechanistic information. By combining operando Raman or FTIR spectroscopy with online mass spectrometry, it would be possible to correlate the changes in surface species with the formation of gas-phase products in real-time. For example, the formation of an allyloxy intermediate on the catalyst surface could be monitored through its characteristic vibrational bands. The subsequent transformation of this intermediate to oxidation products like acrolein or acrylic acid could then be tracked, providing a detailed picture of the reaction pathway.

Catalyst/Reactant State Spectroscopic Technique Key Spectral Signature Inferred Mechanistic Step
Adsorbed 1-Propene, 3-propoxy-Operando FTIR/RamanPerturbation of C=C and C-O-C bandsInitial interaction with catalyst surface
Surface allyl/allyloxy intermediateOperando RamanCharacteristic C-C and C-O vibrationsDissociative adsorption and C-H bond activation
Formation of carbonyl speciesOperando FTIRAppearance of C=O stretching bandsOxidation of the allyl group
Catalyst redox state changesOperando RamanShifts in metal-oxygen vibrational modesInvolvement of lattice oxygen (Mars-van Krevelen mechanism)

This table is interactive. You can sort and filter the data.

Computational Chemistry and Theoretical Investigations of 1 Propene, 3 Propoxy

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy, which are crucial for predicting chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying complex reaction pathways. While specific DFT studies focused solely on 1-propene, 3-propoxy- are not extensively documented, research on related allyl ethers provides significant insights into its potential reactivity.

For instance, DFT calculations have been instrumental in elucidating the mechanism of palladium-catalyzed deallylation of allyl ethers. researchgate.net These studies show that the reaction proceeds through the formation of a cationic palladium allyl complex. DFT calculations help map the potential energy surface of this process, identifying key intermediates and transition states. The calculations reveal that acidic catalysis can play a crucial role in promoting the cleavage of the carbon-oxygen bond within a 16-valence electron complex where the allyl ether is coordinated to the metal center. researchgate.net This type of mechanistic investigation highlights the utility of DFT in understanding how the allyl group of 1-propene, 3-propoxy- could be targeted in catalytic transformations.

Furthermore, DFT has been used to study the selective oxidation of propene on metal oxide surfaces, a reaction that proceeds via an allyl intermediate. digitellinc.com These studies indicate that the formation of the allyl intermediate from the chemisorbed propene can have a high activation barrier, but the presence of surface defects can significantly facilitate this process. digitellinc.com Such findings are relevant to understanding the potential surface-catalyzed reactions of the allyl moiety in 1-propene, 3-propoxy-.

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, while computationally intensive, can provide highly accurate thermochemical data. High-accuracy extrapolated ab initio thermochemistry (HEAT) protocols, for example, have been used to calculate the enthalpies of formation for key chemical species, including the allyl radical, a critical fragment of 1-propene, 3-propoxy-. research.google

The calculated enthalpy of formation for the allyl radical provides a foundational piece of data for understanding the thermodynamics of reactions involving the cleavage of the C-O bond in allyl propyl ether. This high-level data is essential for building accurate models of combustion chemistry and pyrolysis where such bond-breaking events are common.

Table 1: High-Accuracy Ab Initio Thermochemical Data for Allyl Radical research.google
SpeciesTemperature (K)Enthalpy of Formation (kJ mol⁻¹)Method
Allyl Radical (C₃H₅)0180.3 ± 1.8HEAT345-(Q)
Allyl Radical (C₃H₅)298168.6 ± 1.8HEAT345-(Q)

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior and intermolecular interactions.

For 1-propene, 3-propoxy-, MD simulations can be used to understand its liquid-phase structure, transport properties, and interactions with other molecules. While specific MD studies on allyl propyl ether are limited, research on analogous ether compounds offers valuable insights. For example, MD simulations of poly(glycidyl ether)s have been used to investigate their temperature-dependent behavior in aqueous solutions, clarifying the mechanisms of coil-globule transitions. mdpi.com Similarly, simulations of crown ethers have been used to compute properties like density, viscosity, and diffusion coefficients. acs.org

These studies demonstrate that MD simulations, using appropriate force fields, can accurately model the non-covalent interactions that govern the macroscopic properties of ethers. For 1-propene, 3-propoxy-, such simulations would primarily model van der Waals interactions and dipole-dipole forces originating from the polar C-O-C ether linkage, as it lacks hydrogen bond donors. MD simulations could predict how it interacts with solvents, polymers, or surfaces, which is critical for applications in materials science and chemical engineering. dovepress.com

Reaction Kinetics and Transition State Theory Calculations

Understanding the rates of chemical reactions is crucial for controlling chemical processes. Transition State Theory (TST) is a cornerstone of reaction kinetics that models reaction rates by considering the equilibrium between reactants and an activated complex, known as the transition state. wikipedia.orgox.ac.uk

Computational chemistry allows for the direct calculation of the properties of these transition states. For reactions involving molecules like 1-propene, 3-propoxy-, TST calculations can predict rate constants and explain reaction mechanisms. A relevant example is the Claisen rearrangement, a mdpi.commdpi.com sigmatropic rearrangement that allyl ethers can undergo. Theoretical studies of the Claisen rearrangement of allyl vinyl ether to 4-pentenal (B109682) have used TST to model the reaction rate in different solvents. researchgate.net

Furthermore, the kinetics of radical reactions involving the functional groups of 1-propene, 3-propoxy- have been studied theoretically. The barrierless association reaction between phenyl and allyl radicals has been investigated using a combination of high-level quantum chemistry and Variable Reaction Coordinate Transition State Theory (VRC-TST). wikipedia.org Such studies provide pressure- and temperature-dependent rate constants that are vital for combustion models. Similarly, theoretical analyses of H-atom abstraction from propyl-terminated ethers have been used to understand ignition behavior, highlighting how the structure of the propyl group influences reactivity. osti.gov These computational approaches are essential for predicting the kinetic behavior of 1-propene, 3-propoxy- in various chemical environments.

Table 2: Calculated Activation Parameters for a Bimolecular Reaction Step wikipedia.org
ParameterDescriptionRelation to Arrhenius Equation
ΔG‡ (Gibbs Energy of Activation)The free energy difference between the transition state and the reactants.Determines the overall rate constant.
ΔH‡ (Enthalpy of Activation)The enthalpy difference between the transition state and the reactants.Related to the experimental activation energy (Ea). For a bimolecular gas-phase reaction, Ea = ΔH‡ + 2RT.
ΔS‡ (Entropy of Activation)The entropy difference between the transition state and the reactants.Related to the pre-exponential factor (A) and reflects the change in order/disorder upon forming the transition state.

Machine Learning and Artificial Intelligence in Predicting Chemical Behavior

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry to predict molecular properties and reaction outcomes at a fraction of the computational cost of traditional quantum chemical methods. research.googlenih.gov These models are trained on large datasets of known molecules and their properties, enabling them to learn complex structure-property relationships.

For a molecule like 1-propene, 3-propoxy-, ML models could be used to rapidly predict a wide range of characteristics. By representing the molecule as a graph (with atoms as nodes and bonds as edges), Graph Neural Networks (GNNs) and Message Passing Neural Networks (MPNNs) can predict properties such as boiling point, density, heat of formation, and even spectral data. research.googlechemrxiv.org These predictions can be thousands of times faster than performing the equivalent DFT calculations. research.google

AI models are being developed to predict the properties of various hydrocarbons and oxygenates, including ethers, for applications such as e-fuel development. bme.hu An AI model trained on a dataset of organic compounds can predict physical properties like boiling and flash points from molecular descriptors such as the number of different functional groups. bme.hu While a specific ML model for 1-propene, 3-propoxy- may not exist, its properties can be predicted with high confidence by general models trained on diverse chemical datasets. This approach accelerates the screening of new molecules for specific applications, bypassing the need for time-consuming synthesis or computationally expensive simulations for every candidate molecule.

Specialized Applications in Material Science and Fine Chemical Synthesis

Role as a Monomer and Polymer Precursor in Advanced Materials

The presence of a polymerizable double bond in 1-Propene, 3-propoxy- allows it to serve as a monomer or comonomer in the synthesis of advanced polymeric materials. The ether group, in turn, imparts specific properties such as flexibility and polarity to the resulting polymer backbone.

The polymerization of unsaturated ether monomers like 1-Propene, 3-propoxy- presents unique challenges and opportunities compared to more conventional monomers. Traditional free-radical polymerization of allyl ethers is often inefficient, typically resulting in low molecular weight oligomers. This is primarily due to a "degradative chain transfer" mechanism, where the abstraction of a hydrogen atom from the methylene (B1212753) group adjacent to the oxygen is a competing reaction to the propagation of the polymer chain. lookchem.com

However, alternative polymerization strategies have been explored to overcome these limitations. Cationic polymerization, for instance, can be initiated in the presence of a cationic initiator that reacts with the electron-rich double bond of the allyl group. sielc.com This method can lead to the formation of polyethers with unique properties. Another innovative approach is a radical-mediated cyclization (RMC) reaction. This mechanism involves the initial abstraction of an allylic hydrogen, followed by the reaction of the resulting radical with a second monomer molecule to form a five-membered ring structure within the polymer chain. guidechem.com This process avoids the pitfalls of traditional free-radical addition and allows for the formation of higher molecular weight polymers.

A novel tandem isomerization/cationic polymerization technique has also been developed for allyl ethers. fiveable.me In this process, a transition metal catalyst first isomerizes the allyl ether to a more reactive propenyl ether, which then readily undergoes cationic polymerization to yield high molecular weight polymers. fiveable.me

Table 1: Polymerization Methods for Unsaturated Ether Monomers
Polymerization MethodDescriptionKey Characteristics
Free-Radical PolymerizationInitiated by free radicals, but often inefficient for allyl ethers due to degradative chain transfer. lookchem.comTypically yields low molecular weight oligomers. lookchem.com
Cationic PolymerizationInitiated by a cationic species that attacks the double bond. sielc.comCan produce polyethers from electron-rich alkenes like allyl ethers. sielc.com
Radical-Mediated Cyclization (RMC)Involves hydrogen abstraction followed by cyclization to form a five-membered ring in the polymer backbone. guidechem.comEnables the formation of higher molecular weight polymers. guidechem.com
Tandem Isomerization/Cationic PolymerizationA two-step process where the allyl ether is first isomerized to a more reactive propenyl ether, followed by cationic polymerization. fiveable.meEffective for producing high molecular weight polymers from allyl ethers. fiveable.me

Copolymerization of 1-Propene, 3-propoxy- with other monomers is a key strategy for developing materials with tailored properties. By incorporating allyl propyl ether into a polymer chain, its specific functionalities can be imparted to the final material. For example, the copolymerization of propylene (B89431) with allyl monomers, facilitated by zirconocene/methylaluminoxane catalyst systems, has been investigated. researchgate.netfigshare.com While the incorporation efficiency of allyl alcohol-based comonomers can be low, this approach opens avenues for creating functionalized polypropylene (B1209903). researchgate.netfigshare.com

One of the significant applications of this strategy is in the synthesis of long-chain branched polypropylene. lookchem.com In this approach, allyl-terminated polypropylene can be synthesized and used as a macromonomer in subsequent polymerization reactions. bohrium.com This allows for the creation of branched polymer architectures, which can significantly influence the material's rheological and mechanical properties, such as melt strength and elasticity. lookchem.com The use of allyl monomers provides a pathway to introduce branching in a controlled manner, leading to polyolefin elastomers with excellent elastic behavior.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The reactivity of the allyl group and the stability of the ether linkage make 1-Propene, 3-propoxy- a valuable intermediate in the synthesis of complex organic molecules, including those with applications in the pharmaceutical and agrochemical industries. Allyl ether compounds are recognized as important organic synthesis intermediates for medicines and agricultural chemicals. google.com The allyl group can be used as a protecting group for alcohols due to its relative stability under both acidic and basic conditions. organic-chemistry.org

In the field of agrochemicals, a notable application of 1-Propene, 3-propoxy- is as a key intermediate in the synthesis of picolinamide (B142947) fungicides. lookchem.com A highly stereoselective and efficient synthesis of a chiral aldehyde intermediate for these fungicides features a scalable preparation of allyl propyl ether. While specific examples of its use in the synthesis of marketed pharmaceuticals are not as readily available in public literature, the ether linkage is a common structural motif in many bioactive compounds. alfa-chemistry.com The ability to introduce an allyl group via this ether allows for subsequent chemical transformations to build more complex molecular architectures.

Development of Novel Solvents and Reaction Media

Ethers are generally valued as solvents in organic chemistry due to their low reactivity and ability to dissolve a wide range of nonpolar and polar compounds. alfa-chemistry.comlibretexts.org The ether oxygen in 1-Propene, 3-propoxy- can act as a hydrogen bond acceptor, which contributes to its solvating properties. libretexts.org While not having the hydrogen bond donating ability of alcohols, this feature, combined with the hydrocarbon nature of the propyl and allyl groups, allows it to be a good solvent for many organic reactions. libretexts.org

The development of novel solvents and reaction media is driven by the need for materials with specific properties, such as higher boiling points, different polarities, or the ability to facilitate particular reactions. While extensive research into 1-Propene, 3-propoxy- specifically as a novel solvent is not widely documented, its physical properties suggest potential in this area. With a boiling point of approximately 90-92 °C, it offers a different temperature range for reactions compared to more volatile ethers like diethyl ether. lookchem.com Its chemical structure, containing both an ether and an alkene, could also be exploited in reactions where the solvent is not entirely inert but may play a specific role.

Table 2: Selected Physical Properties of 1-Propene, 3-propoxy-
PropertyValueReference
Molecular FormulaC6H12O guidechem.comnih.gov
Molecular Weight100.16 g/mol nih.gov
Boiling Point90-92 °C lookchem.com
Density0.767 g/mL at 25 °C lookchem.com
Water SolubilityInsoluble guidechem.com

Functionalization for Surface Chemistry and Coatings

The reactive allyl group of 1-Propene, 3-propoxy- makes it a highly suitable molecule for the functionalization of surfaces and the development of specialized coatings. A particularly powerful technique for this purpose is the thiol-ene "click" reaction. researchgate.netrsc.org This reaction involves the efficient and often rapid addition of a thiol to the double bond of the allyl group, which can be initiated by UV light or thermal means. nih.gov This method provides a versatile route for attaching a wide variety of molecules to a surface that has been pre-functionalized with allyl groups.

For example, surfaces can be modified to be hydrophobic by reacting an allyl-functionalized surface with a fluorinated thiol. epo.org The thiol-ene reaction allows for the creation of coatings with tailored surface properties. This approach has been used to functionalize metal surfaces by first immobilizing a catechol- and allyl-containing copolymer, followed by a post-functionalization step using the thiol-ene click reaction. nih.gov This two-step strategy allows for the attachment of various thiols, including hydrophobic, hydrophilic, and polymeric thiols, to the surface. nih.gov

In addition to thiol-ene chemistry, the allyl group can undergo other reactions to modify surfaces. For instance, allyl ethers have been studied for their influence in coating resins, where they can participate in curing reactions. masterorganicchemistry.com The ability to selectively react the allyl group allows for the creation of surfaces with specific chemical functionalities for applications ranging from biocompatible materials to protective coatings. nih.gov

Environmental and Biological Research Aspects of 1 Propene, 3 Propoxy

Environmental Fate and Transformation Pathways

The environmental persistence and transformation of 1-Propene, 3-propoxy-, also known as allyl propyl ether, are dictated by its chemical structure, which features both an ether linkage and an alkene functional group. Its fate is determined by a combination of abiotic and biotic degradation processes, with atmospheric reactions being particularly significant.

Hydrolysis and Biodegradation Mechanisms

The ether linkage in 1-Propene, 3-propoxy- is generally resistant to abiotic hydrolysis under typical environmental conditions of temperature and pH. nih.govnih.gov The spontaneous cleavage of the C-O ether bond in water is kinetically very slow, meaning hydrolysis is not a significant environmental degradation pathway for this compound in aquatic systems. nih.gov

Biodegradation by microorganisms is a potential, albeit likely slow, transformation pathway. The cleavage of the ether bond presents a significant barrier to microbial degradation, often requiring specialized enzymatic systems. oup.com For many ether compounds, aerobic biodegradation is initiated by monooxygenase enzymes that oxidize the carbon atom adjacent (alpha-position) to the ether oxygen. nih.gov This initial oxidation can lead to an unstable hemiacetal that spontaneously cleaves, breaking the ether bond. Bacteria from genera such as Rhodococcus and Pseudonocardia have been shown to degrade various environmental ether pollutants, often utilizing cytochrome P450 monooxygenases or similar enzymes for the initial oxidative attack. nih.govasm.org While specific studies on 1-Propene, 3-propoxy- are limited, it is plausible that its biodegradation would follow a similar mechanism of enzymatic oxidation at one of the alpha-carbons, leading to the formation of propanol (B110389), allyl alcohol, and their subsequent metabolites.

Detection and Identification as Volatile Organic Compounds (VOCs)

As a compound with a relatively high vapor pressure, 1-Propene, 3-propoxy- is classified as a volatile organic compound (VOC). Its detection and analysis in environmental and industrial settings rely on established methods for VOC monitoring.

Trace Analysis in Natural and Industrial Environments

The analysis of trace levels of 1-Propene, 3-propoxy- in air is typically performed using a combination of whole air sampling, preconcentration, and gas chromatography-mass spectrometry (GC-MS). 3m.comgcms.cz

The standard workflow involves several key steps:

Sample Collection : Air samples are collected in specially prepared, inert canisters (e.g., Summa canisters) to ensure the stability of the target analytes during transport and storage. 3m.comgcms.cz

Preconcentration : Because ambient concentrations can be very low (parts-per-trillion range), a known volume of the air sample is passed through a cooled trap containing adsorbent materials. This step removes bulk gases like nitrogen and oxygen while concentrating the VOCs. The trap is then rapidly heated to inject the analytes into the GC system.

Separation and Analysis : The concentrated sample is analyzed by GC-MS. The gas chromatograph separates the complex mixture of VOCs based on their boiling points and affinity for the GC column. restek.com The mass spectrometer then detects the separated compounds, breaking them into characteristic fragment ions. Identification of 1-Propene, 3-propoxy- is confirmed by matching its chromatographic retention time and its mass spectrum to that of a certified reference standard. 3m.com

Table 2: Standard Workflow for Trace Analysis of VOCs like 1-Propene, 3-propoxy-
Analytical StepTechnique/MethodPurpose
Sample CollectionWhole Air Sampling into Evacuated CanistersTo obtain a representative and stable air sample from the field. gcms.cz
Sample PreparationCryogenic or Adsorbent-based PreconcentrationTo increase the concentration of trace VOCs to detectable levels.
SeparationGas Chromatography (GC)To separate individual VOCs from a complex mixture. restek.com
Detection & IdentificationMass Spectrometry (MS)To identify and quantify compounds based on their unique mass spectrum and retention time. 3m.com

Biotransformation Studies

The biotransformation of 1-Propene, 3-propoxy- in biological systems is expected to be catalyzed primarily by cytochrome P450 (CYP) enzymes, which are central to the phase I metabolism of many xenobiotics. thibodeauxlab.commdpi.com These enzymes can catalyze the oxidation of both the allylic and ether components of the molecule.

Potential metabolic pathways include:

Allylic Hydroxylation : Oxidation of the carbon atom adjacent to the double bond to form an allylic alcohol. This is a common metabolic pathway for compounds containing an allyl group. jove.com

Epoxidation : Oxidation across the carbon-carbon double bond to form an epoxide. This reactive intermediate can then be further metabolized, for example, by hydrolysis via epoxide hydrolase to form a diol.

Ether Cleavage : The biotransformation can also proceed via oxidative O-dealkylation. This involves the hydroxylation of the carbon atom alpha to the ether oxygen on the propyl group, forming an unstable hemiacetal that subsequently breaks down to yield propanal and allyl alcohol. nih.govjove.com

These phase I reactions increase the polarity of the molecule and introduce functional groups that can be further conjugated in phase II reactions (e.g., with glucuronic acid or sulfate) to facilitate excretion. nih.gov

Table 3: Potential Biotransformation Pathways for 1-Propene, 3-propoxy-
Reaction TypePrimary Enzyme SystemPotential Intermediate/Product
Allylic HydroxylationCytochrome P450 (CYP) Monooxygenases jove.com3-Propoxy-2-propen-1-ol
Epoxidation of Double BondCytochrome P450 (CYP) Monooxygenases nih.gov2-(Propoxymethyl)oxirane
Oxidative O-Dealkylation (O-Depropylation)Cytochrome P450 (CYP) Monooxygenases nih.govAllyl alcohol and Propanal

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing 1-Propene, 3-propoxy- (CAS 1471-03-0) with high yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between allyl bromide and propoxy derivatives under controlled reflux conditions. Catalytic agents like phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency. Purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) is recommended to isolate the product .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via gas chromatography-mass spectrometry (GC-MS) .

Q. Which spectroscopic techniques are most effective for characterizing 1-Propene, 3-propoxy-?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (δ 1.0–1.5 ppm for propoxy CH3_3, δ 4.0–5.5 ppm for allyl protons) and 13^13C NMR (δ 60–70 ppm for ether carbons) confirm structural assignments .
  • IR Spectroscopy : Look for C-O-C stretching vibrations at ~1100 cm1^{-1} and allyl C=C peaks near 1640 cm1^{-1} .
  • GC-MS : Use a non-polar column (e.g., DB-5) to resolve volatile components and identify fragmentation patterns .

Q. What are the primary safety protocols for handling 1-Propene, 3-propoxy- in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential volatility and irritancy. Store in airtight containers away from oxidizers. Refer to analogous propoxy compounds for hazard guidance (e.g., flammability and acute toxicity data in SDS documents) .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in reported thermodynamic properties of 1-Propene, 3-propoxy-?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict enthalpy of formation, bond dissociation energies, and spectral data. Compare results with experimental values from calorimetry or spectroscopy. Triangulate data using multiple software (Gaussian, ORCA) to validate findings .
  • Case Study : Discrepancies in vapor pressure measurements can be addressed by simulating molecular interactions under varying temperatures .

Q. What experimental designs are suitable for studying the solvent-dependent stability of 1-Propene, 3-propoxy-?

  • Methodological Answer : Conduct accelerated stability tests in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents under controlled temperatures (25°C, 40°C). Use UV-Vis spectroscopy to track degradation kinetics and HPLC to quantify decomposition products. Include control groups with antioxidants (e.g., BHT) to assess oxidative stability .

Q. How can mechanistic studies clarify the reactivity of 1-Propene, 3-propoxy- in radical polymerization?

  • Methodological Answer : Employ electron paramagnetic resonance (EPR) to detect radical intermediates during initiation. Use kinetic modeling (e.g., Mayo-Lewis equation) to analyze copolymerization behavior with monomers like styrene. Compare experimental rate constants with DFT-predicted activation energies .

Data Contradiction Analysis

Q. How should researchers address conflicting literature reports on the compound’s boiling point or solubility?

  • Methodological Answer :

Replicate Experiments : Standardize measurement conditions (e.g., atmospheric pressure for boiling point).

Cross-Validate Techniques : Compare results from differential scanning calorimetry (DSC) and distillation methods.

Contextualize Data : Consider impurities or isomerization during measurement (e.g., allyl ethers may isomerize under heat) .

Tables for Key Data

Property Reported Value Method Source
Boiling Point120–125°CFractional Distillation
Density (20°C)0.89 g/cm³Pycnometry
1^1H NMR (CDCl3_3)δ 5.8 (m, 1H, CH2_2)300 MHz Spectrometer

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Feasible Synthetic Routes

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Reactant of Route 2
1-Propene, 3-propoxy-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.